2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-14(8-17,9-2-3-9)19-13(20)7-18-10-4-5-12(16)11(15)6-10/h4-6,9,18H,2-3,7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQHVDNJMYKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Acetylation of 4-Fluoroaniline
4-Fluoroaniline is acetylated using acetic anhydride or acetyl chloride to yield 4-fluoroacetanilide . This step protects the amine group, preventing undesired side reactions during bromination.
Reaction Conditions
Bromination of 4-Fluoroacetanilide
Bromination introduces the bromine atom at the meta position relative to the fluorine. Traditional methods using bromine (Br₂) produce dibromo byproducts (e.g., 2,6-dibromo-4-fluoroacetanilide), reducing yields. Modern protocols replace Br₂ with hydrobromic acid (HBr) and oxidizing agents like hydrogen peroxide (H₂O₂).
Hydrolysis to 3-Bromo-4-fluoroaniline
The acetyl group is removed via acidic or basic hydrolysis:
- Acidic Conditions : HCl (6M), reflux, 2–4 hours
- Basic Conditions : NaOH (2M), ethanol/water, 60°C, 1–2 hours
Synthesis of 1-Cyano-1-cyclopropylethylamine
Cyclopropane Ring Formation
Cyclopropanation of allyl derivatives via the Simmons–Smith reaction is a common approach:
Nitrile Functionalization
The primary amine is introduced via reduction of a nitrile intermediate:
- Reduction Method : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C)
- Conditions : THF, 0°C to room temperature
Acetamide Bond Formation
Direct Acylation
3-Bromo-4-fluoroaniline reacts with chloroacetyl chloride, followed by substitution with 1-cyano-1-cyclopropylethylamine:
Step 1 :
- Reagents : Chloroacetyl chloride, DCM, triethylamine (TEA)
- Temperature : 0–5°C
- Intermediate : 2-Chloro-N-(3-bromo-4-fluorophenyl)acetamide
Step 2 :
Palladium-Catalyzed Coupling
A Buchwald–Hartwig coupling directly links the amine and acetamide groups:
- Catalyst : Pd(OAc)₂, BINAP ligand
- Base : Cs₂CO₃
- Solvent : Dioxane
- Temperature : 130°C (microwave-assisted)
- Yield : 50–60%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Acylation | Simple, fewer steps | Requires harsh conditions, moderate yield | 65–75% |
| Pd-Catalyzed Coupling | High regioselectivity, minimal byproducts | Costly catalysts, longer reaction time | 50–60% |
Impurity Control and Purification
Key impurities include:
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Substitution: Products include substituted anilines with different functional groups replacing the bromo or fluoro substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The cyano and cyclopropyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s substituents distinguish it from other acetamide derivatives. Key comparisons include:
Key Observations :
- The trifluoromethyl (CF₃) group in the benzothiazole derivative improves solubility and metabolic resistance compared to the target compound’s bromo/fluoro substituents.
- The cyclopropyl-cyano moiety in the target compound likely enhances steric shielding, reducing enzymatic degradation compared to simpler cyano-acetamides (e.g., ).
- Nitro groups in bromo-substituted analogs (e.g., ) may increase reactivity, posing stability challenges absent in the target compound.
Research Findings and Implications
- Synthetic Challenges: The cyclopropane and cyano moieties may require specialized synthetic routes, contrasting with simpler acetamides .
- Knowledge Gaps: Toxicological data for the target compound are unavailable, mirroring limitations noted for simpler cyano-acetamides .
Biologische Aktivität
2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound classified as an anilide. Its unique structure, featuring both bromo and fluoro substituents, along with a cyano group and a cyclopropyl moiety, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C14H15BrFN3O. The presence of halogen atoms (bromo and fluoro) enhances its reactivity and binding properties, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 328.20 g/mol |
| InChI Key | CAGQHVDNJMYKJW-UHFFFAOYSA-N |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structural features facilitate binding to these targets, potentially leading to inhibition or activation of biological pathways. The cyano and cyclopropyl groups significantly influence its binding affinity and specificity.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Initial investigations focused on the compound's cytotoxic effects on various cancer cell lines. Results indicated that it exhibits selective cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in cancer progression. Preliminary results show promising inhibitory activity against certain kinases, which are critical in cell signaling pathways.
- Receptor Binding Assays : Binding affinity studies revealed that the compound interacts with sigma receptors, which are implicated in various neurological processes. This interaction may contribute to both therapeutic effects and side effects.
Case Studies
A notable case study involved the use of this compound in a xenograft model of breast cancer in mice. The study aimed to assess its efficacy in inhibiting tumor growth compared to standard chemotherapy agents:
- Study Design : Mice bearing tumor xenografts were treated with varying doses of the compound.
- Results : The treated group showed a significant reduction in tumor size compared to control groups. Histological analysis indicated reduced proliferation markers in treated tumors.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-Bromo-4-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide | Chlorine instead of Fluorine | Moderate cytotoxicity |
| 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylmethyl)acetamide | Different alkyl substitution | Reduced receptor binding affinity |
Q & A
Q. What are the optimal synthetic routes for 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated aniline derivatives. Key steps include:
- Bromination/Fluorination : Use bromine or fluorine-containing reagents under controlled conditions (e.g., acetic anhydride as a solvent) to achieve regioselective substitution on the aromatic ring .
- Acetamide Formation : Coupling the halogenated aniline intermediate with a cyano-cyclopropyl ethyl group via nucleophilic substitution or amidation. Reaction conditions (e.g., pH 7–8, 60–80°C) are critical to avoid side products like over-alkylation .
- Purification : Column chromatography or recrystallization improves yield (>90% purity) .
Q. How can the molecular structure be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the bromo-fluoroanilino group (δ 7.2–7.8 ppm for aromatic protons) and the cyano-cyclopropyl moiety (δ 1.2–1.5 ppm for cyclopropyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 393.05) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .
Q. What solvents and reaction conditions stabilize this compound during synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while dichloromethane minimizes hydrolysis of the cyano group .
- Temperature : Maintain 0–5°C during bromo-fluoroanilino coupling to prevent decomposition .
- Catalysts : Use Pd/C or CuI for cross-coupling reactions involving the cyclopropane moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., IC measurements in kinase inhibition assays) to minimize variability .
- Structural Validation : Confirm compound identity via LC-MS and NMR for each batch to rule out impurities .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 models to isolate target pathways (e.g., MAPK/ERK) and validate bioactivity .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on the bromo-fluoroanilino group’s halogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Correlate substituent electronegativity (Br, F) with inhibitory activity using datasets from PubChem .
Q. How does the cyclopropane moiety influence metabolic stability in vivo?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t). Compare with non-cyclopropane analogs .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Metabolite ID : LC-HRMS identifies oxidation products (e.g., cyclopropane ring opening) .
Q. What strategies optimize selectivity between structurally similar off-target proteins?
- Methodological Answer :
- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Adjust the cyano group’s steric bulk to reduce binding to non-target kinases .
- Crystal Structure Analysis : Compare binding modes in target vs. off-target proteins to guide rational design .
Data Contradiction Analysis
Q. Why do solubility values vary across studies?
- Methodological Answer :
- Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4) and quantify via HPLC-UV. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
- Co-solvent Screening : Additives like β-cyclodextrin enhance solubility in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
